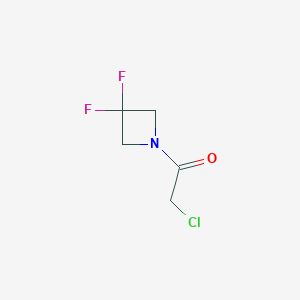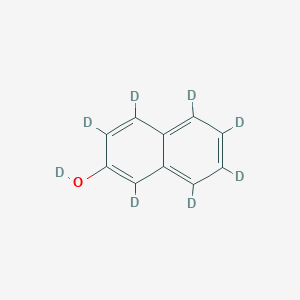
Ethyl 6-fluoroindolizine-2-carboxylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of EFIC is C11H10FNO2. The structure of EFIC and similar compounds can be determined by single crystal X-ray diffraction analysis and optimized using density functional theory (DFT) using B3LYP function and 6-311+G(2d,p) basis set .Chemical Reactions Analysis
The enzymatic pathways introduced for the synthesis of fluorinated compounds like EFIC involve two main strategies: (1) C-F bonds are directly formed to obtain fluorine-containing compounds. (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules .Applications De Recherche Scientifique
Microwave-Assisted Synthesis for Larvicidal Activity
One study focuses on the microwave-assisted synthesis of novel ethyl 3-substituted-7-methylindolizine-1-carboxylates. The research highlights the efficiency of this synthesis method and the larvicidal activity of the produced compounds against Anopheles arabiensis, suggesting potential applications in mosquito control (Chandrashekharappa et al., 2018).
Phosphine-Catalyzed Annulation
Another paper reports a phosphine-catalyzed [4 + 2] annulation process for synthesizing highly functionalized tetrahydropyridines. This study underscores the regioselective synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, demonstrating the compound's versatility in organic synthesis (Zhu et al., 2003).
Immunomodulatory and Anticancer Activities
Research on ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate reveals its potential for immunomodulatory and anticancer activities. The study presents significant inhibitors of LPS-stimulated NO generation, indicating the compound's promise in medical research and drug development (Abdel-Aziz et al., 2009).
Novel Synthetic Approaches
Further studies introduce novel synthetic approaches to derivatives of ethyl 6-fluoroindolizine-2-carboxylate, exploring their applications in creating new pharmaceuticals and agrochemicals. These include one-pot synthesis methods and the development of compounds with antimicrobial properties (Klintworth et al., 2021).
Antimicrobial Agent Development
An additional study describes the synthesis and antimicrobial evaluation of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate derivatives. This research suggests the potential of these compounds in developing new antimicrobial agents (Abdel-Mohsen, 2014).
Orientations Futures
While specific future directions for EFIC are not mentioned in the available literature, the field of fluorinated compounds is a dynamic area of research. The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . This suggests potential future directions in the development and application of EFIC and similar compounds.
Propriétés
IUPAC Name |
ethyl 6-fluoroindolizine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-15-11(14)8-5-10-4-3-9(12)7-13(10)6-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEPXWFQLSSPPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-oxo-2,5,6,7,8,9-hexahydro-1H-5,8-epiminocyclohepta[b]pyridine-3-carboxamide hydrochloride](/img/structure/B1472716.png)


![8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472721.png)







